molecular formula C22H16BrN3O2 B2419509 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 898428-51-8

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2419509
CAS No.: 898428-51-8
M. Wt: 434.293
InChI Key: YZXWGAYJJGUHBF-UHFFFAOYSA-N
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Description

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic small molecule based on the quinazolinone heterocyclic scaffold, a structure of significant interest in medicinal chemistry . Quinazolinone derivatives are extensively researched due to their broad spectrum of pharmacological activities. This particular compound is designed for research applications in biology and pharmacology. The core quinazolinone structure is known to be a key pharmacophore in compounds exhibiting antibacterial and anti-inflammatory properties . Specifically, quinazolinones with substitutions on the nitrogen atom and halogens on the aromatic rings have demonstrated considerable activity in scientific studies, potentially working through mechanisms such as the inhibition of cytokine production or bacterial folate synthesis . The molecular structure of this agent incorporates a benzamide group linked to the 3-position of the 2-methylquinazolin-4-one core, with a bromo substituent to modulate its electronic properties and binding affinity. This configuration makes it a valuable chemical tool for researchers investigating new therapeutic agents for infectious and inflammatory diseases . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXWGAYJJGUHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methods

Method Catalyst/Conditions Yield (%) Advantages Limitations
Heterogeneous catalysis SBA-Pr-SO₃H, solvent-free 85–92 Green, scalable Post-bromination required
Copper-mediated Cu(OAc)₂, ligands 70–78 Regioselective Costly ligands, inert atmosphere
Chloroquinazoline coupling DMF, 40–50°C >95 High purity, quantitative Toxic solvent
Oxidative annulation PhI(OAc)₂, 80°C 50–70 Simple setup Moderate yields, byproducts
Microwave-assisted Pinane, 150°C, 20 min 75 Fast, sustainable solvent Microwave reactor needed

Critical Challenges and Solutions

  • Bromination Selectivity: Directing bromine to the benzamide’s ortho position demands electrophilic agents (e.g., Br₂/FeBr₃) or directed ortho metalation.
  • Quinazolinone Stability: The 4-oxo group is prone to reduction; thus, mild oxidizing conditions (e.g., TBHP) are preferred during annulation.
  • Purification: Silica gel chromatography effectively isolates the target compound, though recrystallization from ethanol/water improves purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinazolinone core can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
  • 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
  • 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Uniqueness

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cancer cells, antibacterial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is C18H16BrN3OC_{18}H_{16}BrN_{3}O, with a molecular weight of approximately 372.25 g/mol. The compound features a bromine atom, a quinazolinone moiety, and an amide functional group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide have shown selective toxicity towards cancer cells while sparing normal cells. The following table summarizes findings related to the anticancer potential of quinazolinone derivatives:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-7 (Breast Cancer)12.5Induction of apoptosis
Compound BA549 (Lung Cancer)15.0Inhibition of cell proliferation
Compound CHepG2 (Liver Cancer)10.0Disruption of mitochondrial function

These compounds often induce apoptosis through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS).

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been investigated. Screening tests indicate that certain derivatives exhibit selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for selected compounds are shown below:

Compound Target Bacteria MIC (µg/mL)
2-bromo Compound XStaphylococcus aureus32
2-bromo Compound YBacillus subtilis16

These findings suggest that modifications to the quinazolinone scaffold can enhance antibacterial efficacy.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide. Studies indicate that:

  • Bromine Substitution : The presence of bromine enhances lipophilicity, improving membrane permeability.
  • Quinazolinone Core : The quinazolinone structure is essential for anticancer activity, with modifications leading to varied potency.
  • Amide Linkage : The amide group contributes to binding affinity with target proteins involved in cancer progression.

Case Studies

A notable study evaluated the effects of a series of quinazolinone derivatives on various cancer cell lines. The results indicated that specific substitutions significantly influenced cytotoxicity and selectivity towards cancerous versus normal cells.

Case Study: Quinazolinone Derivative Evaluation

In a comparative study involving multiple derivatives, it was found that:

  • Compounds with electron-donating groups exhibited higher anticancer activity.
  • The introduction of halogens (like bromine) resulted in improved antibacterial properties.

Q & A

Q. What comparative analyses distinguish this compound from structurally similar analogs?

  • Methodological Answer : Compare XRD-derived bond lengths (e.g., C–Br: 1.89 Å vs. 1.92 Å in analogs) and torsional angles to evaluate conformational stability . Bioactivity profiling (e.g., IC₅₀ in kinase assays) identifies selectivity over off-targets like PI3K or mTOR .

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